

Application Notes and Protocols for Phospho-ERK1/2 (Thr202/Tyr204) Western Blotting

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Compound of Interest

Compound Name: ERK2

Cat. No.: B1178184

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Introduction

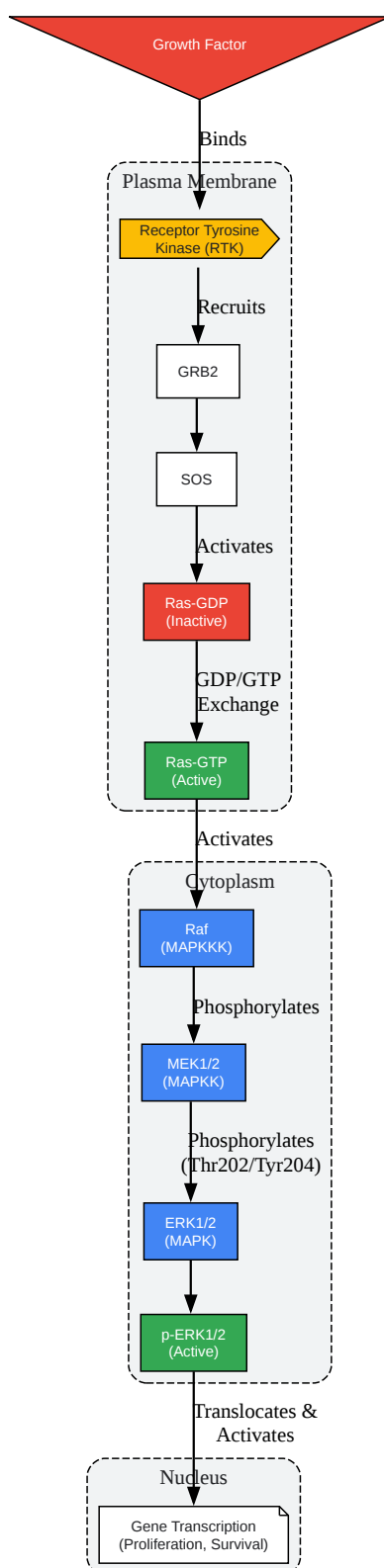
The Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved cascade of proteins that transmits signals from cell surface receptors to the nucleus.[2][4] Activation of this pathway involves a sequential phosphorylation cascade, culminating in the dual phosphorylation of ERK1 (p44) and **ERK2** (p44/42) on specific threonine (Thr202) and tyrosine (Tyr204) residues by MEK1/2.[1]

The level of phosphorylated ERK (p-ERK) is a direct indicator of the pathway's activation state. Consequently, Western blotting for p-ERK is a fundamental technique used by researchers, scientists, and drug development professionals to assess the activity of this signaling cascade in response to various stimuli, such as growth factors, and to evaluate the efficacy of therapeutic agents targeting this pathway.[5][6] These application notes provide a detailed protocol for the detection of phosphorylated ERK1/2 in cell lysates by Western blotting.

Signaling Pathway Overview

The ERK/MAPK signaling cascade is typically initiated by the binding of an extracellular ligand, such as a growth factor, to a Receptor Tyrosine Kinase (RTK) on the cell surface.[2] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2.[2] The adaptor protein complex then recruits Son of Sevenless

(SOS), a guanine nucleotide exchange factor, which activates the small G-protein Ras by facilitating the exchange of GDP for GTP.[2][5] Activated, GTP-bound Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK). [2][7] Finally, MEK1/2 phosphorylates ERK1/2, which can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression.[4][7]



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Caption: The MAPK/ERK Signaling Cascade.

Experimental Protocols

This section details the step-by-step methodology for performing a phospho-ERK1/2 Western blot.

Cell Lysis and Protein Extraction

Proper sample preparation is critical for preserving the phosphorylation state of ERK. All steps should be performed on ice or at 4°C to minimize phosphatase and protease activity.

- Procedure:
 - After cell treatment (e.g., with a growth factor or inhibitor), aspirate the culture medium.
 - Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[\[5\]](#)
 - Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with freshly added protease and phosphatase inhibitors (see Table 1).
 - Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[\[5\]](#)
 - Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[\[5\]](#)
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[5\]](#)
 - Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.[\[5\]](#)

Protein Quantification

Determine the protein concentration of each sample to ensure equal loading onto the SDS-PAGE gel. The Bicinchoninic acid (BCA) assay is a common method.

- Procedure:
 - Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[\[5\]](#)

- Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.[5]
- Prepare the final samples by mixing the calculated volume of lysate with 4X Laemmli sample buffer and diluting with lysis buffer to a final 1X concentration in equal total volumes.
- Denature the protein samples by heating them at 95-100°C for 5 minutes.[5]

SDS-PAGE (Polyacrylamide Gel Electrophoresis)

- Procedure:
 - Load 20-30 µg of denatured protein per lane onto a 10% or 12% SDS-PAGE gel.[5] Include a pre-stained protein ladder in one lane to monitor migration.
 - Run the gel at 100-120 V until the dye front reaches the bottom.[5][8][9] To achieve clear separation of ERK1 (44 kDa) and **ERK2** (42 kDa), it may be necessary to run the gel longer.[9]

Protein Transfer

- Procedure:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5] This can be done using a wet or semi-dry transfer system.
 - Ensure the membrane is activated with methanol before setting up the transfer stack.
 - Perform the transfer according to the manufacturer's instructions for your specific apparatus. A typical condition is 100 V for 60-90 minutes.

Immunoblotting

- Procedure:
 - After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).

- Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[\[8\]](#)[\[9\]](#) Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins, as it may contain phosphatases.[\[10\]](#)
- Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation (see Table 2 for typical dilutions).[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in 5% BSA/TBST, for 1-2 hours at room temperature.[\[5\]](#)[\[8\]](#)
- Wash the membrane again three times for 10 minutes each with TBST.[\[5\]](#)

Signal Detection

- Procedure:
 - Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
 - Incubate the membrane with the ECL substrate for 1-5 minutes.[\[8\]](#)
 - Capture the chemiluminescent signal using a CCD camera-based imaging system or X-ray film.[\[8\]](#)[\[9\]](#)

Stripping and Re-probing for Total ERK

To normalize the p-ERK signal, it is essential to measure the total amount of ERK protein in each lane. This is achieved by stripping the membrane of the p-ERK antibodies and re-probing with an antibody for total ERK.

- Procedure:
 - After detecting p-ERK, wash the membrane with TBST.

- Incubate the membrane in a mild stripping buffer (see Table 1) for 15-30 minutes at room temperature.[\[8\]](#)[\[9\]](#)
- Wash the membrane extensively with TBST (three times, 10 minutes each).[\[9\]](#)
- Repeat the immunoblotting procedure starting from the blocking step (Section 5, Step 2), using a primary antibody specific for total ERK1/2.

Data Presentation

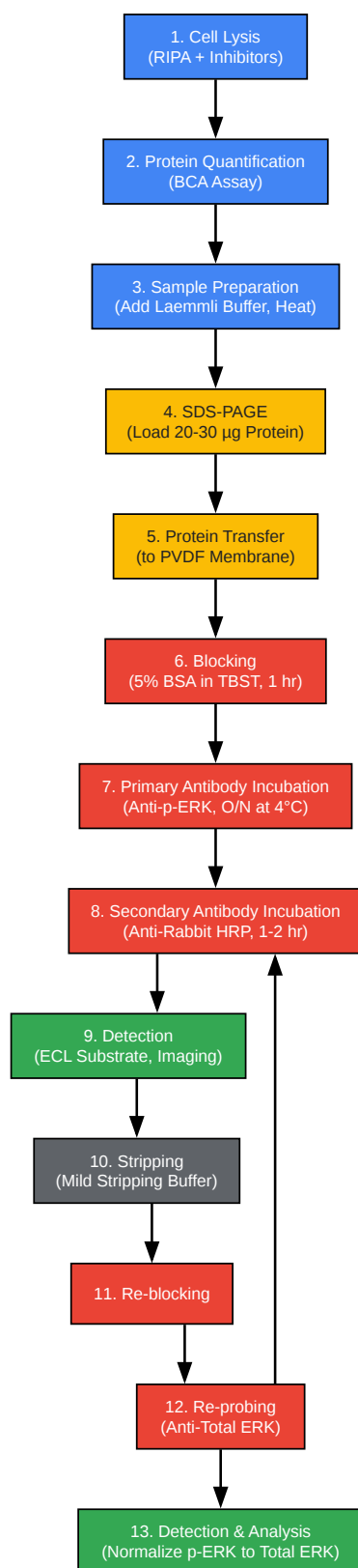
Table 1: Buffer and Reagent Compositions

Buffer/Reagent	Component	Concentration
RIPA Lysis Buffer	Tris-HCl, pH 7.4	50 mM
NaCl	150 mM	
NP-40	1% (v/v)	
Sodium Deoxycholate	0.5% (w/v)	
SDS	0.1% (w/v)	
Add Freshly Before Use:		
Protease Inhibitor Cocktail	1X	
Phosphatase Inhibitor Cocktail	1X	
TBST (1X)	Tris-HCl, pH 7.5	19 mM
NaCl	137 mM	
Tween 20	0.1% (v/v)	
Blocking Buffer	BSA	5% (w/v)
in TBST		
Stripping Buffer	Glycine	200 mM
[8][9]	SDS	0.1% (w/v)
Tween 20	1% (v/v)	
Adjust pH to 2.2		

Table 2: Typical Antibody Dilutions and Incubation Times

Antibody	Dilution Range	Diluent	Incubation Time	Temperature
Primary: Phospho-ERK1/2	1:2000 - 1:10000[8][11]	5% BSA in TBST	Overnight (8-12 h)[8][9]	4°C
Primary: Total ERK1/2	1:1000 - 1:10000[8][12]	5% BSA in TBST	2 h or Overnight	RT or 4°C
Secondary: HRP-conjugated	1:5000 - 1:10000[8]	5% BSA in TBST	1 - 2 hours[8]	Room Temp.

Western Blot Workflow Diagram



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